molecular formula C15H23N5O3 B2637527 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034541-07-4

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2637527
CAS No.: 2034541-07-4
M. Wt: 321.381
InChI Key: SZGVCGYEXLATMT-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is a synthetic triazine derivative of interest in chemical and pharmaceutical research. The compound features a morpholino ring and a cyclopentane carboxamide group linked via a methylene bridge to the triazine core. This structure is analogous to other triazine-based compounds explored in medicinal chemistry for their potential as kinase inhibitors or in the development of other bioactive molecules . The morpholino and methoxy groups on the triazine ring are common structural motifs that can influence the molecule's electronic properties and binding affinity. Similarly, the cyclopentanecarboxamide moiety can contribute to the compound's overall lipophilicity and conformational profile. Researchers may investigate this compound as a building block for the synthesis of more complex molecules, a candidate for high-throughput screening in drug discovery programs, or a tool compound for studying biochemical pathways. The specific mechanism of action and research applications are subject to ongoing investigation and validation in a laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-22-15-18-12(10-16-13(21)11-4-2-3-5-11)17-14(19-15)20-6-8-23-9-7-20/h11H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVCGYEXLATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate nucleophiles

    Substitution with Morpholine: The next step involves the substitution of one of the chlorine atoms in the triazine ring with morpholine. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

    Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the introduction of the cyclopentanecarboxamide group. This can be achieved by reacting the intermediate compound with cyclopentanecarboxylic acid or its derivatives under appropriate coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to substitute the chlorine atoms in the triazine ring.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to explore its efficacy and safety in treating different diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, while the cyclopentanecarboxamide moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related triazine derivatives and their key substituents:

Compound Name Substituents (Position 2, 4, 6) Key Features Source
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide 2: Cyclopentanecarboxamide-methyl; 4: Methoxy; 6: Morpholino High lipophilicity (cyclopentane), balanced solubility (morpholino/methoxy) Target
(E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-triazin-2-yl)hydrazono)methyl)phenol (4d) 2: Hydrazono-phenol; 4: Methoxy; 6: Morpholino Extended conjugation (hydrazone-phenol), potential for antiproliferative activity
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) 2: Diethylamino; 4: Chloro; 6: Morpholino Reactive chloro group for further substitution, moderate solubility
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 2: Amino acid; 4,6: Morpholino High polarity (amino acids), potential for peptide-like interactions
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine 2,4: Dimethylamino; 6: Styryl Conjugated styryl group, possible fluorescence or photochemical applications

Key Structural and Functional Differences:

Substituent Reactivity: The chloro group in compound 2f () enables facile nucleophilic substitution, unlike the stable methoxy group in the target compound . Amino acid derivatives () exhibit higher polarity due to carboxylic acid or amide groups, contrasting with the lipophilic cyclopentane carboxamide in the target compound .

Electronic and Steric Effects: Methoxy vs. Morpholino: The methoxy group at position 4 (target compound) provides electron donation, while morpholino at position 6 enhances solubility. In contrast, 4,6-dimorpholino derivatives () lack methoxy, reducing steric hindrance . Cyclopentane Carboxamide: This group in the target compound increases molecular weight (~265 g/mol for cyclopentane moiety) compared to smaller substituents like hydrazono-phenol (4d) or styryl groups () .

Biological and Material Applications :

  • Compound 4d () demonstrates antiproliferative activity , suggesting that the target compound’s hydrazone-free structure might require evaluation for similar effects .
  • Styryl-containing triazines () are often explored for optoelectronic applications due to extended π-conjugation, whereas the target compound’s cyclopentane group may favor pharmacokinetic properties in drug design .

Research Findings and Characterization

  • Synthesis and Characterization : Triazine derivatives are typically confirmed via 1H/13C NMR, HRMS, and FT-IR (e.g., ), which would apply to the target compound for verifying substituent connectivity .
  • Antiproliferative Potential: Compound 4d () highlights the role of triazine cores in bioactive molecules, suggesting the target compound could be screened for similar activities .
  • Solubility and Stability: The morpholino group in compound 2f () improves aqueous solubility, a trait likely shared by the target compound. However, the methoxy group may reduce hydrolysis susceptibility compared to chloro substituents .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O3C_{14}H_{20}N_4O_3, with a molecular weight of approximately 288.34 g/mol. Its structure includes a morpholino group attached to a triazine ring, which is further substituted with a cyclopentanecarboxamide moiety.

PropertyValue
Molecular FormulaC14H20N4O3C_{14}H_{20}N_4O_3
Molecular Weight288.34 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazine Core : The triazine core is synthesized by reacting cyanuric chloride with morpholine in a suitable solvent (e.g., dioxane and water) at elevated temperatures.
  • Introduction of the Methoxy Group : A methoxy-containing reagent is introduced via nucleophilic substitution.
  • Cyclopentanecarboxamide Formation : The final step involves coupling the cyclopentanecarboxylic acid with the triazine derivative to form the carboxamide.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, studies have shown that triazine derivatives can inhibit DNA synthesis and repair mechanisms in cancer cells, leading to reduced proliferation rates.

Case Study : In vitro studies on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with tubulin dynamics, which is crucial for mitosis.
  • DNA Interaction : The triazine moiety may interact with DNA or RNA structures, inhibiting their function.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

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